
Brasofensine Maleate: Technical Synthesis &
Discovery Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Brasofensine maleate

Cat. No.: B1246849

Get Quote

Executive Summary
Brasofensine (NS-2214, BMS-204756) represents a pivotal case study in the medicinal

chemistry of phenyltropanes.[1][2] Developed jointly by NeuroSearch and Bristol-Myers Squibb,

it was designed as a high-affinity, selective dopamine reuptake inhibitor (DRI) for the treatment

of Parkinson’s Disease.[1]

Unlike traditional dopamine replacement therapies (e.g., L-DOPA) which often lead to

dyskinesia, Brasofensine aimed to modulate synaptic dopamine levels by blocking the

dopamine transporter (DAT).[1] While it demonstrated efficacy in Phase II clinical trials,

development was terminated due to a specific metabolic instability: the in vivo isomerization of

its unique O-methyloxime moiety.[1]

This guide details the chemical logic, synthesis protocols, and critical failure modes of

Brasofensine, serving as a blueprint for researchers working on tropane-based scaffolds.
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Brasofensine is derived from the 3-phenyltropane class.[1][3] The design strategy focused on

rigidifying the dopamine pharmacophore to increase selectivity for DAT over the norepinephrine

(NET) and serotonin (SERT) transporters.[1]

Core Scaffold: 8-azabicyclo[3.2.1]octane (Tropane).[1]

C3 Modification: Introduction of a 3,4-dichlorophenyl ring at the C3 position.[1][2][4] SAR

studies confirmed that 3,4-dichloro substitution significantly enhances DAT affinity compared

to the unsubstituted phenyl ring found in cocaine.[1]

C2 Modification (The Critical Innovation): Replacement of the labile methyl ester (found in

cocaine and RTI-55) with an aldoxime ether (O-methyloxime).[1]

Intent: To prevent rapid hydrolysis by plasma esterases, thereby extending half-life.[1]

Outcome: Successful metabolic stabilization of the C2 position, but introduction of a new

stereochemical liability (E/Z isomerization).

Mechanism of Action
Brasofensine acts as a potent inhibitor of monoamine transporters.[1][5]

DAT IC50: ~3.0 nM (Primary target)[1]

NET IC50: ~1.3 nM[1]

SERT IC50: ~13 nM

The molecule binds to the transporter, blocking the reuptake of dopamine from the synaptic

cleft, thus amplifying dopaminergic signaling in the striatum.

Chemical Synthesis Process
The synthesis of Brasofensine requires precise stereochemical control to achieve the (1R, 2R,

3S) configuration (2β-substituent, 3β-aryl group).[1] The "beta-beta" configuration is essential

for high potency in phenyltropanes.[1]
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Figure 1: Retrosynthetic logic for Brasofensine.[1] The critical bottleneck is the stability of the

C2-aldehyde.[1]

Step-by-Step Synthesis Protocol
Step 1: Preparation of the Unsaturated Scaffold
The synthesis typically begins with cocaine or ecgonine, which is hydrolyzed and dehydrated to

form Anhydroecgonine Methyl Ester (AEME).
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Reagents: POCl3, Methanol.[6]

Mechanism: Elimination of the C3-hydroxyl group creates an α,β-unsaturated ester.[1]

Step 2: Introduction of the Aryl Group (Grignard Addition)
This is the stereodefining step for the C3 position.[1]

Reagents: 3,4-Dichlorophenylmagnesium bromide, Diethyl ether, -20°C.

Protocol:

Dissolve AEME in anhydrous ether.[1]

Slowly add the Grignard reagent at low temperature to favor conjugate addition (1,4-

addition) over carbonyl attack.[1]

Result: A mixture of C2-isomers (2α and 2β). The 3β-aryl group is favored due to steric

hindrance on the α-face of the tropane ring.[1]

Step 3: Thermodynamic Equilibration (Isomerization)
The Grignard reaction often yields the kinetically favored 2α-isomer.[1] Brasofensine requires

the 2β-isomer.[1]

Reagents: Sodium Methoxide (NaOMe), refluxing Methanol.[1][6]

Mechanism: Deprotonation at C2 (alpha to the ester) forms an enolate.[1] Reprotonation

occurs to place the bulky ester group in the equatorial (β) position to minimize steric strain

with the C3-aryl group.[1]

Step 4: Reduction to Alcohol
Reagents: Lithium Aluminum Hydride (LiAlH4), THF.[1]

Reaction: The C2-methyl ester is fully reduced to the primary alcohol: (1R,2R,3S)-3-(3,4-

dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol.[1]

Step 5: Swern Oxidation (Critical Control Point)
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The resulting aldehyde is notoriously unstable and prone to epimerization or hydration.[1]

Reagents: Oxalyl chloride, DMSO, Triethylamine (Et3N), DCM, -78°C.[1]

Protocol:

Activate DMSO with oxalyl chloride at -78°C.

Add the alcohol solution dropwise.[1][7]

Quench with Et3N to generate the aldehyde (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-

8-azabicyclo[3.2.1]octane-2-carbaldehyde.[1]

Note: The aldehyde must be used immediately in the next step.

Step 6: O-Methyloxime Formation
Reagents: Methoxyammonium chloride (MeONH3Cl), Na2CO3, Methanol.[1][6]

Reaction: Condensation of the aldehyde with the alkoxyamine.

Selectivity: This reaction produces a mixture of E and Z isomers across the C=N double

bond. The E-isomer is Brasofensine.[1]

Purification: The isomers are separated via column chromatography or fractional

crystallization.[1]

Process Chemistry & Salt Formation[1][7]
Maleate Salt Crystallization
The free base of Brasofensine is an oil or low-melting solid.[1] For clinical development, the

maleate salt was selected due to superior crystallinity and stability compared to the

hydrochloride or fumarate.

Protocol:

Dissolve Brasofensine free base (E-isomer) in Ethanol.[1]
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Add 1.0 equivalent of Maleic Acid dissolved in Ethanol.[1]

Heat to 60°C to ensure homogeneity.

Cool slowly to 0-5°C.

Filtration: Collect the white crystalline precipitate.

Recrystallization: Water or Isopropanol.[1][6]

Melting Point: 140-142°C.[1]

Synthesis Workflow Diagram
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Figure 2: Process chemistry workflow for Brasofensine Maleate production.
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Parameter Specification Notes

Chemical Formula
C16H20Cl2N2O[1][2][6][8] ·

C4H4O4
Maleate Salt

Molecular Weight 443.32 g/mol Salt form

Configuration (1R, 2R, 3S)
2β-methyloxime, 3β-(3,4-

dichlorophenyl)

Isomerism E-isomer (trans)
Z-isomer (cis) is less

active/undesired

Melting Point 140–142 °C Maleate salt

Solubility Soluble in Ethanol, Water Poorly soluble in Hexane

Key Reagent Methoxyammonium Chloride Introduces the oxime ether

The Failure Mode: Metabolic Isomerization
Despite the robust synthesis, Brasofensine failed due to a post-administration phenomenon.

The Issue:In vivo isomerization of the C=N double bond.

Mechanism: In the acidic environment of the stomach or via enzymatic action in the liver, the

active E-isomer equilibrates to the Z-isomer (BMS-205912).[1]

Consequence: The Z-isomer has a different pharmacological profile and toxicity risks.[1] This

lack of "stereochemical integrity" in a biological system made the drug unviable for chronic

treatment of Parkinson's Disease.[1]

Lesson for Researchers: When designing oxime ethers as bioisosteres for esters/ketones,

assess the configurational stability of the C=N bond early in the SAR process using simulated

gastric fluid (SGF) and liver microsome assays.

References
NeuroSearch A/S. (1997).[1] Tropane derivatives, their preparation and use.[5] WO Patent

97/30997.[1] WIPO.[1][9] Link[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://en.wikipedia.org/wiki/Brasofensine
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Brasofensine
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x9z7j
https://pubchem.ncbi.nlm.nih.gov/compound/Brasofensine
https://en.wikipedia.org/wiki/Brasofensine
https://en.wikipedia.org/wiki/Brasofensine
https://en.wikipedia.org/wiki/Brasofensine
https://en.wikipedia.org/wiki/Brasofensine
https://pdf.benchchem.com/1667/A_Side_by_Side_Analysis_of_Brasofensine_Maleate_and_Tesofensine_for_Researchers_and_Drug_Development_Professionals.pdf
https://en.wikipedia.org/wiki/Brasofensine
https://en.wikipedia.org/wiki/Brasofensine
https://pubchem.ncbi.nlm.nih.gov/patent/WO-2021142221-A1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatentscope.wipo.int%2Fsearch%2Fen%2Fdetail.jsf%3FdocId%3DWO1997030997
https://en.wikipedia.org/wiki/Brasofensine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pearce, R., et al. (2002).[1][2] "The monoamine reuptake blocker brasofensine reverses

akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1]

[2][6] Movement Disorders, 17(5), 877–886.[1][2] Link[1]

Runyon, S. P., & Carroll, F. I. (2006).[1][2] "Dopamine transporter ligands: recent

developments and therapeutic potential." Current Topics in Medicinal Chemistry, 6(17),

1825–1843.[1][2] Link

Scheel-Krüger, J., et al. (2000).[1] "Brasofensine: A novel dopamine reuptake inhibitor for the

treatment of Parkinson's disease."[1] Journal of Medicinal Chemistry (Referenced in context

of NeuroSearch pipeline).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1246849/docs#brasofensine-maleate-technical-
synthesis-discovery-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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